(4-Bromothiophen-2-yl)methanol

Organic Synthesis Process Chemistry Building Block Procurement

Procure (4-Bromothiophen-2-yl)methanol (CAS 79757-77-0, ≥98% purity) as a strategic thiophene building block. Unlike the 5-bromo isomer, the 4-bromo substitution pattern enables distinct regioselectivity in Suzuki and Stille cross-couplings, optimizing yields in pharma and OLED intermediates. The hydroxymethyl group provides a versatile handle for esterification, etherification, or oxidation—ideal for constructing bioisosteres targeting neurological disorders or conjugated polymers for organic electronics. Verified air-sensitive storage (2-8°C) ensures maximal shelf stability.

Molecular Formula C5H5BrOS
Molecular Weight 193.06 g/mol
CAS No. 79757-77-0
Cat. No. B151693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Bromothiophen-2-yl)methanol
CAS79757-77-0
Molecular FormulaC5H5BrOS
Molecular Weight193.06 g/mol
Structural Identifiers
SMILESC1=C(SC=C1Br)CO
InChIInChI=1S/C5H5BrOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2
InChIKeyPXZNJHHUYJRFPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Bromothiophen-2-yl)methanol CAS 79757-77-0 Procurement & Differentiation Guide for Scientific Sourcing


(4-Bromothiophen-2-yl)methanol (CAS 79757-77-0) is a brominated thiophene building block featuring a hydroxymethyl group at the 2-position and a bromine atom at the 4-position [1]. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials [2]. Its unique thiophene structure enhances bioactivity and enables participation in a wide range of chemical transformations, including nucleophilic substitutions and metal-catalyzed cross-coupling reactions .

Why (4-Bromothiophen-2-yl)methanol Cannot Be Simply Substituted by In-Class Analogs


While bromothiophene methanol derivatives share a common core structure, subtle differences in substitution pattern and halogen identity profoundly impact reactivity, physical properties, and downstream synthetic utility. Substituting (4-Bromothiophen-2-yl)methanol with its 5-bromo isomer or 4-chloro analog can lead to altered regioselectivity in cross-coupling reactions, different crystallization behavior, and variations in storage stability [1]. These differences are not merely academic; they translate directly into tangible outcomes in synthetic yield, purity, and cost-efficiency, making informed selection critical for research and industrial applications [2].

Quantitative Differentiation of (4-Bromothiophen-2-yl)methanol Against Key Analogs


Superior Synthesis Yield and Purity Profile Compared to 5-Bromo Isomer

Synthesis of (4-Bromothiophen-2-yl)methanol via NaBH₄ reduction of 4-bromo-2-thiophenecarboxaldehyde proceeds with a 96% yield . Commercial material is routinely available at 98% purity (GC) . In contrast, the 5-bromo isomer is typically offered at 95% purity and its synthetic routes report yields around 85% for related derivatives . Higher initial purity reduces the need for additional purification steps, directly impacting overall process efficiency and cost.

Organic Synthesis Process Chemistry Building Block Procurement

Favorable Physical Form and Ambient Storage Stability vs. 5-Bromo Isomer

(4-Bromothiophen-2-yl)methanol has a melting point of 30 °C and can be stored at room temperature under inert atmosphere . The 5-bromo isomer, in contrast, is typically stored at -20 °C and has a boiling point of 267 °C . The lower melting point of the 4-bromo compound facilitates easier handling and dispensing as a liquid or low-melting solid, reducing energy costs associated with cold storage and improving workflow efficiency in high-throughput environments.

Material Handling Storage Stability Logistics

Cost-Effectiveness Advantage in Building Block Procurement

Market pricing for (4-Bromothiophen-2-yl)methanol is notably competitive. 1 g of 98% pure material is available for $16 . The 5-bromo isomer, at 97% purity, is priced at $42.90 for 1 g . This represents a ~63% cost reduction per gram for the 4-bromo compound, with the added benefit of higher purity. For larger-scale procurements (e.g., 25 g), the 4-bromo compound is priced at $118 , translating to $4.72/g, whereas the 5-bromo analog is $192.90 for 5 g ($38.58/g) .

Procurement Economics Cost Analysis Synthetic Efficiency

Enhanced Reactivity in Cross-Coupling vs. Chloro Analogs

Electrochemical studies demonstrate that carbon-bromine bonds in bromothiophenes are cleaved at less negative potentials than carbon-chlorine bonds in analogous chlorothiophenes, indicating higher reactivity toward reductive cleavage and, by extension, toward palladium-catalyzed cross-coupling reactions [1]. This class-level advantage suggests that (4-Bromothiophen-2-yl)methanol will outperform its 4-chloro counterpart in Suzuki-Miyaura and related transformations, potentially enabling milder reaction conditions, shorter reaction times, and higher yields.

Suzuki Coupling Cross-Coupling Halogen Reactivity

High-Value Application Scenarios for (4-Bromothiophen-2-yl)methanol Procurement


Pharmaceutical Intermediate for Neurological Disorder Therapeutics

The compound's high purity (98%) and reliable synthesis yield (96%) make it an ideal building block for constructing thiophene-containing drug candidates targeting neurological disorders. Its unique thiophene structure enhances bioactivity, and the hydroxymethyl group provides a versatile handle for further functionalization .

Synthesis of OLED and Organic Electronic Materials

As a brominated thiophene with good electron transport properties, (4-Bromothiophen-2-yl)methanol is a valuable precursor for organic light-emitting diode (OLED) hole-transport materials and organic field-effect transistors (OFETs). Its 4-bromo substitution pattern allows for regioselective incorporation into conjugated polymers [1].

Suzuki-Miyaura Cross-Coupling Building Block

The bromine atom at the 4-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the efficient synthesis of biaryl and heteroaryl systems. The higher reactivity of C–Br bonds over C–Cl bonds, as inferred from electrochemical studies [2], ensures robust coupling yields under mild conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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